![molecular formula C28H23NO5 B14092444 Methyl 4-[7-methyl-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14092444.png)
Methyl 4-[7-methyl-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[7-methyl-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of chromeno-pyrrol derivatives This compound is characterized by its unique structure, which includes a chromeno-pyrrol core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[7-methyl-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-methyl-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol with methyl 4-hydroxybenzoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) and requires refluxing in methanol (MeOH) to achieve a good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[7-methyl-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions could introduce various functional groups onto the aromatic rings, leading to a wide range of possible derivatives.
Applications De Recherche Scientifique
Methyl 4-[7-methyl-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 4-[7-methyl-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound might inhibit or activate certain enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[7-fluoro-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
- Methyl (7-hydroxy-11-methyl-2,9-dioxo-12,15-dioxatetracyclo[8.4.1.0~1,10~.0~3,8~]pentadeca-3,5,7-trien-13-yl)acetate
Uniqueness
Methyl 4-[7-methyl-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its specific combination of functional groups and its chromeno-pyrrol core. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity, stability, and biological activity, which can be advantageous in specific research and industrial contexts.
Propriétés
Formule moléculaire |
C28H23NO5 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
methyl 4-[7-methyl-3,9-dioxo-2-(2-phenylethyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C28H23NO5/c1-17-8-13-22-21(16-17)25(30)23-24(19-9-11-20(12-10-19)28(32)33-2)29(27(31)26(23)34-22)15-14-18-6-4-3-5-7-18/h3-13,16,24H,14-15H2,1-2H3 |
Clé InChI |
UGCVBYPVUOMJDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


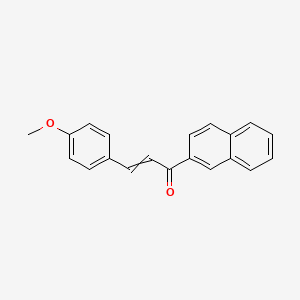
![2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol](/img/structure/B14092369.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092375.png)
![3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione](/img/structure/B14092380.png)
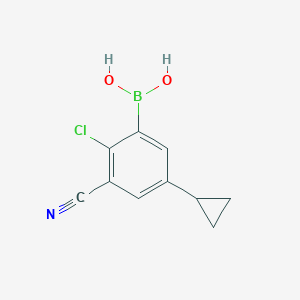
![1-{3-[(4-Chlorobenzyl)oxy]phenyl}-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092391.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092392.png)
![3-(2-ethoxyethyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092398.png)
![3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14092407.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B14092422.png)
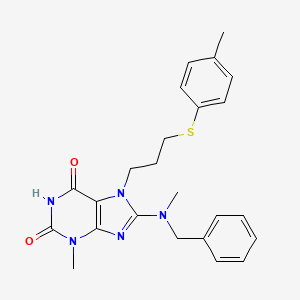
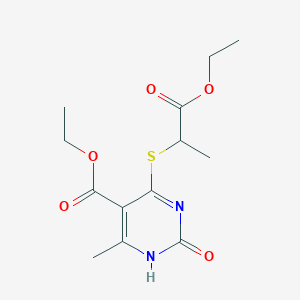
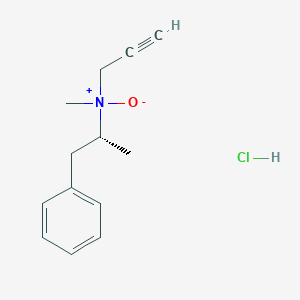
![1-(4-Bromophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092458.png)
